molecular formula C9H13F6N3O4S2 B068468 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide CAS No. 174899-90-2

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Cat. No. B068468
M. Wt: 405.3 g/mol
InChI Key: XDJYSDBSJWNTQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide involves an alkylation reaction of imidazole derivatives followed by an anion exchange process to introduce the bis(trifluoromethanesulfonyl)imide anion. These processes result in the formation of ionic liquids with varying alkyl chain lengths and substitutions on the imidazolium ring, which can significantly affect their physical and chemical properties (Drai et al., 2017).

Molecular Structure Analysis

The molecular structure of this ionic liquid has been explored through crystallography and spectroscopy studies. Single crystal X-ray diffraction reveals that the anion in the imidazolium salt adopts an unusual cis-geometry, influenced by cation-anion hydrogen bonds. This structural arrangement results in the formation of fluorous layers within the solid-state structure, which is critical for understanding the material's solvation and interaction mechanisms (Holbrey et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide are influenced by its ionic nature and the ability to form stable ion pairs. Studies show that the methylation of the C2 position of the imidazolium ring disrupts the dominant hydrogen-bonding interaction between the cation and anion, leading to significant changes in its physicochemical properties (Noack et al., 2010).

Physical Properties Analysis

The physical properties of 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide, such as density, thermal expansion, and surface tension, have been extensively studied. These properties are crucial for applications in electrochemistry and materials science. The thermal expansion coefficients, surface excess entropy, and molar enthalpy of vaporization are determined by experimental measurements and theoretical calculations, providing insights into the compound's behavior in various conditions (Wu et al., 2012).

Scientific Research Applications

  • Vapor Pressure and Thermodynamic Properties : Rocha et al. (2014) studied the vapor pressures of various ionic liquids including 1-ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide. They observed that the enthalpy and entropy of vaporization presented a higher value for this compound, indicating its higher volatility due to its asymmetric character, which affects the electrostatic interactions between the ionic pairs (Rocha et al., 2014).

  • Crystal Structures : Holbrey et al. (2004) examined the crystal structures of similar ionic liquids, noting that the anion in 1,3-dimethylimidazolium adopts an unusual cis-geometry due to specific hydrogen-bonds, which significantly impacts their physical properties (Holbrey et al., 2004).

  • Thermal and Surface Properties : Wu et al. (2012) investigated the density, surface tension, and thermal expansion coefficient of several bis(trifluoromethanesulfonyl)imide-based ionic liquids, including 1-ethyl-3-pentylimidazolium bis(trifluoromethanesulfonyl)imide. Their findings are essential for understanding the physical behavior of these liquids under various temperature conditions (Wu et al., 2012).

  • Electrochemical Behavior in Battery Applications : Nádherná et al. (2009) demonstrated the suitability of ionic liquids, including 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, as electrolytes for Li2FeSiO4 cathodes in lithium-ion batteries at elevated temperatures. This study highlights the potential of these ionic liquids in improving battery safety and performance (Nádherná et al., 2009).

  • Polymer Electrode Synthesis : Sandoval et al. (2014) researched the electrochemical properties of poly(3,4-ethylenedioxythiophene) synthesized in various ionic liquids, including 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide. Their findings are crucial for developing advanced materials for electronics and energy storage applications (Sandoval et al., 2014).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is currently targeted for applications in next-generation low-power electronics and optoelectronic devices . It is also being studied for use in lithium-ion battery electrolytes .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-2,3-dimethylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2F6NO4S2/c1-4-9-6-5-8(3)7(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H,4H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYSDBSJWNTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049235
Record name 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

CAS RN

174899-90-2
Record name 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
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1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Citations

For This Compound
27
Citations
N Ai, X Huang, C Zhou, F Lou, Q Wang, J Zhang… - Journal of Molecular …, 2023 - Elsevier
In this paper, the solubility and diffusivity of CO 2 /C 2 H 4 in ionic liquids 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide([Emmim][Tf 2 N]), 1-Propyl-2,3-…
Number of citations: 1 www.sciencedirect.com
W Sitaputra, D Stacchiola, JF Wishart… - Advanced …, 2017 - Wiley Online Library
Charge transport at the interface of electrodes and ionic liquids is critical for the use of the latter as electrolytes. A room‐temperature ionic liquid, 1‐ethyl‐2,3‐dimethylimidazolium bis(…
Number of citations: 12 onlinelibrary.wiley.com
J Sadowski, W Sitaputra, D Stacchiola… - APS March Meeting …, 2017 - ui.adsabs.harvard.edu
Ionic liquids are being used in range of applications, such as in batteries, catalysts, and transistors. This creates a need for better understanding of their dynamics and the nature of the …
Number of citations: 3 ui.adsabs.harvard.edu
M Liu, W Sitaputra, DJ Stacchiola… - Electrochemical …, 2017 - iopscience.iop.org
Room-temperature ionic liquids (RTILs) as alternative electrolytes are of great interest to electrochemical energy storage devices, such as supercapacitors. A key to understanding the …
Number of citations: 2 iopscience.iop.org
JH Jeon, K Tanaka, Y Chujo - Journal of Materials Chemistry A, 2014 - pubs.rsc.org
To improve the thermal stability and lower the melting temperature of ion salts for using as ionic liquids (ILs), we designed an efficient filler based on octa-substituted polyhedral …
Number of citations: 53 pubs.rsc.org
O Palumbo, A Cimini, F Trequattrini… - International Journal of …, 2021 - mdpi.com
Knowledge of all the intermolecular forces occurring in ionic liquids (ILs) is essential to master their properties. Aiming at investigating the weaker hydrogen bonding in aprotic liquids, …
Number of citations: 9 www.mdpi.com
T Alammar, AV Mudring - ChemSusChem, 2011 - Wiley Online Library
Ultrasound synthesis of zinc oxide from zinc acetate and sodium hydroxide in ionic liquids (ILs) is a fast, facile, and effective, yet highly morphology‐ and size‐selective route to zinc …
S Hayashi, K Higashi, T Morikawa - J Bio Med Open Access, 2020 - gnoscience.com
Ionic liquids (ILs) are used in a variety of applications. Although ILs are called “green solvents,” they exhibit significant toxicity. The toxicity of ILs presumably manifests owing to their …
Number of citations: 2 gnoscience.com
S Papović, N Cvjetićanin, S Gadžurić… - Physical Chemistry …, 2017 - pubs.rsc.org
Ionic liquid/organic solvent mixtures are investigated as potential optimal electrolytes for lithium-ion batteries (LIBs) that can combine low flammability, good thermal stability and high …
Number of citations: 16 pubs.rsc.org
F Philippi, T Welton - Physical Chemistry Chemical Physics, 2021 - pubs.rsc.org
Ionic liquids are extremely versatile and continue to find new applications in academia as well as industry. This versatility is rooted in the manifold of possible ion types, ion combinations…
Number of citations: 76 pubs.rsc.org

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